2-Chloro-1-(3-hydroxypiperidin-1-yl)butan-1-one is a chemical compound with the molecular formula and a molecular weight of approximately 205.68 g/mol. This compound features a chloro group and a hydroxypiperidine moiety, which are significant in the context of pharmaceutical applications. It is classified as a piperidine derivative, which are widely recognized for their role in medicinal chemistry, particularly in the synthesis of various therapeutic agents.
The synthesis of 2-Chloro-1-(3-hydroxypiperidin-1-yl)butan-1-one typically involves several methods, including:
The synthesis generally requires careful monitoring through techniques like thin-layer chromatography or gas chromatography-mass spectrometry to ensure purity and yield.
The molecular structure of 2-Chloro-1-(3-hydroxypiperidin-1-yl)butan-1-one can be described using its InChI and SMILES representations:
InChI=1S/C9H16ClNO2/c1-2-8(10)9(13)11-5-3-4-7(12)6-11/h7-8,12H,2-6H2,1H3
CCC(C(=O)N1CCC(CC1)O)Cl
This structure indicates that the compound contains a butanone backbone with a hydroxypiperidine ring attached at one end and a chlorine substituent at the second carbon position.
Property | Value |
---|---|
Molecular Formula | C9H16ClNO2 |
Molecular Weight | 205.68 g/mol |
IUPAC Name | 2-chloro-1-(3-hydroxypiperidin-1-yl)butan-1-one |
The chemical reactivity of 2-Chloro-1-(3-hydroxypiperidin-1-yl)butan-1-one is influenced by its functional groups:
Research has demonstrated that structural analogs can exhibit diverse reactivity patterns, which are crucial for developing new pharmaceuticals .
The mechanism of action for compounds like 2-Chloro-1-(3-hydroxypiperidin-1-yl)butan-1-one often involves interaction with biological targets such as receptors or enzymes. For instance:
This suggests that the compound may influence neurotransmitter systems or other signaling pathways relevant to pain management.
While specific physical properties such as melting point and boiling point are not extensively documented in the search results, general properties can be inferred based on similar compounds:
Further experimental characterization would be necessary to determine precise physical properties.
2-Chloro-1-(3-hydroxypiperidin-1-yl)butan-1-one has potential applications in various scientific fields:
CAS No.: 4444-26-2
CAS No.: 802590-64-3
CAS No.: 19201-53-7
CAS No.: 102-94-3
CAS No.: 543-81-7
CAS No.: 28593-90-0